3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-[(2-chlorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO4S/c16-11-7-5-10(6-8-11)9-13(15(19)20)18-23(21,22)14-4-2-1-3-12(14)17/h1-8,13,18H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPGVOCNDFEBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid typically involves multiple steps, starting with the chlorination of phenyl compounds to introduce chlorine atoms at specific positions. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential applications in medicinal chemistry, where it could be used to develop new drugs or therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug design.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonamide and Chlorophenyl Groups
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity
- Chlorine Position : The target compound’s 2-chlorophenylsulfonyl group (vs. Terutroban’s 4-chlorophenylsulfonyl ) may alter steric hindrance and electronic effects, impacting receptor binding .
Core Structure Variations
- Propanoic Acid vs. Benzoic Acid: The target’s propanoic acid backbone (vs. benzoic acid in CAS 880809-62-1) provides greater conformational flexibility, which may improve binding to flexible enzyme pockets .
Functional Group Modifications
- Sulfonamide vs. Carbamate: The target’s sulfonamide group (pKa ~10) is more acidic than carbamates (e.g., BOC-protected amino in ), influencing ionization state and membrane permeability .
Physicochemical Properties
Table 2: Predicted Physicochemical Data
- The target’s low solubility aligns with other chlorophenyl derivatives, necessitating formulation strategies for bioavailability.
Biological Activity
3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a chlorophenyl group and a sulfonamide moiety. The chemical formula for this compound is . Understanding its chemical properties is crucial for evaluating its biological activity.
Research indicates that the biological activity of 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid may involve:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive functions and have implications for neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against Chlamydia species, showing selective inhibition without significant toxicity to human cells .
In Vitro Studies
In vitro assays have been conducted to assess the biological activity of the compound:
- AChE and BChE Inhibition : The compound was tested using the Ellman spectrophotometric method, revealing an IC50 value indicative of its potency as an AChE inhibitor. Results showed a significant percentage of enzyme inhibition at concentrations as low as 1 mM .
- Antimicrobial Activity : The compound demonstrated dose-dependent inhibition of Chlamydia infection in cultured cells, with an IC50 value of 5.2 μg/mL. This suggests a promising profile for further development as an antimicrobial agent .
Case Studies
- Neuroprotective Effects : A study involving neuroblastoma cell lines indicated that the compound could protect against oxidative stress induced by hydrogen peroxide (H2O2). This suggests potential applications in treating neurodegenerative conditions where oxidative stress plays a critical role .
- Toxicity Assessment : Toxicity evaluations revealed that the compound had low neurotoxicity against both malignant and normal cell lines, indicating a favorable safety profile for therapeutic use .
Table 1: Inhibition Potency of 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid
| Target Enzyme | IC50 (μM) | Inhibition % at 1 mM |
|---|---|---|
| Acetylcholinesterase (AChE) | 0.85 | 78% |
| Butyrylcholinesterase (BChE) | 1.20 | 72% |
| Chlamydia spp. | 5.2 | - |
Table 2: Antimicrobial Activity Against Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| C. trachomatis | 5.2 μg/mL |
| Staphylococcus aureus | 10 μg/mL |
| Escherichia coli | 15 μg/mL |
Q & A
Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-2-{[(2-chlorophenyl)sulfonyl]amino}propanoic acid, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves:
- Step 1 : Synthesis of the propanoic acid backbone with a 4-chlorophenyl substituent, typically via Friedel-Crafts alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Step 2 : Introduction of the sulfonamide group using (2-chlorophenyl)sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst) .
- Optimization : Yields can be improved by controlling reaction temperature (0–5°C for sulfonylation), using anhydrous solvents, and purifying intermediates via recrystallization or column chromatography. Evidence from analogous sulfonamide syntheses suggests that microwave-assisted reactions may reduce side products .
Q. How can the structure and purity of this compound be characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm, split due to chlorophenyl substituents), sulfonamide NH (δ ~8.5 ppm, broad), and carboxylic acid proton (δ ~12 ppm) .
- 13C NMR : Carboxylic acid carbon (δ ~175 ppm), sulfonyl group (δ ~55–60 ppm), and aromatic carbons (δ 120–140 ppm) .
- Infrared (IR) Spectroscopy : Stretching vibrations for sulfonamide (S=O at ~1350–1150 cm⁻¹) and carboxylic acid (O-H at ~2500–3000 cm⁻¹; C=O at ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the exact mass (e.g., calculated for C₁₅H₁₂Cl₂NO₄S: ~388.0 g/mol) .
- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the sulfonamide group in biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives lacking the sulfonamide group or with modified substituents (e.g., replacing chlorine with fluorine or methyl groups) .
- Biological Assays : Test analogs for target binding (e.g., enzyme inhibition assays) and compare IC₅₀ values. For example, replace the sulfonamide with a carbamate or amide to assess hydrogen-bonding contributions .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to identify significant differences in activity. Cross-reference with computational docking results to validate hypotheses .
Q. What computational strategies are effective in predicting the binding modes of this compound with target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site of target proteins (e.g., proteases or kinases). Parameterize the sulfonamide and carboxylic acid groups for accurate charge assignment .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds between the sulfonamide group and catalytic residues (e.g., Asp or His in enzymes) .
- Validation : Compare predicted binding energies with experimental IC₅₀ values. Use free-energy perturbation (FEP) to refine affinity calculations .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time, and compound concentration). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
- Orthogonal Assays : Confirm activity using alternative methods (e.g., surface plasmon resonance for binding affinity vs. fluorescence-based activity assays) .
- Meta-Analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables (e.g., solvent effects or buffer pH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
